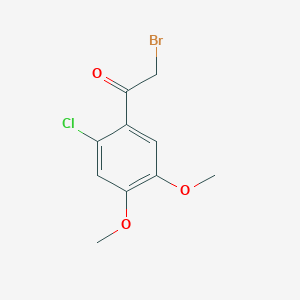
(1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine involves the inhibition of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the progression of diseases such as cancer and Alzheimer's. By inhibiting these enzymes, (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine has the potential to slow down or even halt the progression of these diseases.
Biochemical and Physiological Effects:
(1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine in lab experiments is its unique mechanism of action. It is also relatively easy to synthesize and has been found to be relatively stable. However, one limitation is that its effectiveness may vary depending on the type of disease being studied.
Direcciones Futuras
There are several future directions for the study of (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine. One potential direction is the development of new drugs based on this compound for the treatment of diseases such as cancer and Alzheimer's. Another potential direction is the study of its effects on other enzymes and diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine has been achieved using several methods. One such method involves the reaction of (1R,2R)-1,2-cyclopentanediol with 3-chloro-4-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with amine to yield (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine has been found to have potential applications in the development of new drugs. It has been studied for its ability to inhibit certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. It has also been found to have anti-inflammatory properties.
Propiedades
IUPAC Name |
(1R,2R)-2-(3-chloropyridin-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-7-6-13-5-4-9(7)14-10-3-1-2-8(10)12/h4-6,8,10H,1-3,12H2/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXUEHJXTZTOSR-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=C(C=NC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=C(C=NC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(3-chloropyridin-4-yl)oxy]cyclopentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2591836.png)
![N-(4-ethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2591837.png)
![methyl 4-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2591838.png)


![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2591841.png)
![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)


![1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine](/img/structure/B2591851.png)
![N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2591852.png)